2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid
Description
2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid is a boronic acid derivative featuring a pyrimidine core substituted at the 2-position with a 1-hydroxy-1-methylethyl group and at the 5-position with a boronic acid moiety.
Properties
Molecular Formula |
C7H11BN2O3 |
|---|---|
Molecular Weight |
181.99 g/mol |
IUPAC Name |
[2-(2-hydroxypropan-2-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H11BN2O3/c1-7(2,11)6-9-3-5(4-10-6)8(12)13/h3-4,11-13H,1-2H3 |
InChI Key |
PZRBDMOYZYHVGV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C(C)(C)O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the palladium-catalyzed borylation of pyrimidine precursors. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid reagent under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and boronic acid reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions yield corresponding oxidized or reduced derivatives .
Scientific Research Applications
2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. Additionally, its participation in cross-coupling reactions is facilitated by the formation of palladium-boron complexes, which undergo transmetalation to form new carbon-carbon bonds .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid with key structural analogs, highlighting substituent variations and their implications:
Biological Activity
2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid is a boronic acid derivative known for its diverse biological activities, particularly in the context of medicinal chemistry. Boronic acids are recognized for their ability to form reversible covalent bonds with various biomolecules, including proteins and saccharides. This property makes them valuable in drug design and therapeutic applications.
The compound acts primarily as an inhibitor of specific protein kinases, notably IκKε and TBK-1. These kinases play crucial roles in inflammatory responses and cell signaling pathways. Inhibition of these kinases can lead to therapeutic effects in diseases characterized by aberrant kinase activity, including certain cancers and inflammatory conditions .
Key Mechanisms
- Inhibition of IκKε and TBK-1 : These kinases are involved in the NF-kB signaling pathway, which regulates immune responses and inflammation. By inhibiting these pathways, the compound may reduce inflammation and tumor progression .
- Reversible Binding : The boronic acid moiety allows for reversible binding to diols present in biomolecules, enhancing the compound's interaction with target proteins .
Antimicrobial Properties
Recent studies have shown that boronic acid derivatives exhibit antimicrobial activity against various pathogens. For instance, branched peptidic boronic acids have demonstrated potent inhibition against Candida albicans and Staphylococcus aureus, indicating potential applications in treating infections caused by these organisms .
Case Studies
- Inhibition of Tumor Growth : A study highlighted the effectiveness of boronic acid derivatives in inhibiting the growth of malignant cells. The compound was shown to decrease cell viability in vitro, suggesting a potential role in cancer therapy .
- Antitubercular Activity : Research on diazaborines, a class of boronic acids, indicated that they could inhibit Mycobacterium tuberculosis, outperforming traditional treatments like isoniazid in certain models .
Table 1: Biological Activity of Boronic Acid Derivatives
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